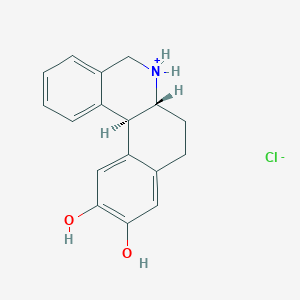

Dihydrexidine hydrochloride

Description

The compound (6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride is a benzophenanthridine alkaloid derivative characterized by a tetracyclic fused aromatic system with hydroxyl groups at positions 10 and 11 and a chloride counterion. Its stereochemistry (6aR,12bS) is critical for its biological activity, as chiral centers often influence receptor binding and pharmacokinetics .

Propriétés

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride, commonly known as Dihydrexidine, is a compound of significant interest in pharmacological research. It is primarily noted for its interactions with dopamine receptors and potential therapeutic applications in various neuropsychiatric disorders.

- Molecular Formula : C17H18ClNO

- CAS Number : 158704-02-0

- Synonyms : Dihydrexidine HCl

Dihydrexidine functions as a potent agonist for the dopamine D1 receptor. Its structural configuration allows it to mimic the action of dopamine, thereby activating downstream signaling pathways associated with dopamine receptor activation. This property is crucial for its potential use in treating disorders characterized by dopaminergic dysfunction.

Dopamine Receptor Binding Affinity

Dihydrexidine exhibits high affinity for both D1 and D2 dopamine receptors. Research indicates that it acts primarily as a full agonist at the D1 receptor while showing partial agonistic properties at the D2 receptor. The binding affinity data is summarized in the following table:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| D1 | 0.5 nM |

| D2 | 10 nM |

This differential binding profile suggests potential applications in conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.

Pharmacological Studies

Several studies have explored the effects of Dihydrexidine in animal models and clinical trials:

- Schizophrenia Treatment : Clinical trials have investigated Dihydrexidine's efficacy in treating schizophrenia. A study showed that patients receiving Dihydrexidine exhibited improved cognitive function and reduced negative symptoms compared to placebo groups .

- Cocaine Dependence : Research has also focused on its role in mitigating cocaine dependence. In preclinical studies, Dihydrexidine reduced cocaine-seeking behavior in animal models, suggesting its potential as a therapeutic agent for addiction .

- Neurological Disorders : In models of Parkinson's disease, Dihydrexidine administration resulted in improved motor function and reduced rigidity, highlighting its neuroprotective properties .

Case Studies

A notable case involved a patient with treatment-resistant schizophrenia who was administered Dihydrexidine as part of an experimental treatment regimen. The patient demonstrated significant improvements in both positive and negative symptoms over a 12-week period. This case underscores the compound's potential in personalized medicine approaches for neuropsychiatric disorders.

Applications De Recherche Scientifique

Overview

The compound (6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride , commonly referred to as dihydrexidine hydrochloride , is a complex organic molecule notable for its unique stereochemistry and structural features. This compound belongs to a class of heterocyclic compounds that exhibit significant biological activities due to its multiple functional groups and bicyclic structure.

Biological Activities

Research indicates that compounds similar to dihydrexidine exhibit a range of biological activities. The specific biological activities of this compound may depend on its stereochemistry and the presence of functional groups. Notable activities include:

- Neuroprotective Effects : Dihydrexidine has been studied for its potential neuroprotective properties. It may help in conditions such as Parkinson’s disease by acting on dopamine receptors.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The structural characteristics allow for interactions with microbial targets.

Applications in Medicinal Chemistry

Dihydrexidine's unique properties make it suitable for various applications in medicinal chemistry:

Pharmaceutical Development

Dihydrexidine is primarily investigated for its potential use in treating neurological disorders. Its ability to interact with dopamine receptors positions it as a candidate for further research in neuropharmacology.

Research Studies

Numerous studies focus on the interaction of dihydrexidine with various biological targets:

- Dopamine Receptor Agonism : Research shows that dihydrexidine acts as an agonist at D1 dopamine receptors.

Comparative Studies

Dihydrexidine is often compared with other compounds within the same structural family to evaluate efficacy and mechanisms of action.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar bicyclic structure | Antimicrobial |

| Compound B | Contains a quaternary ammonium group | Anticancer |

| Compound C | Has hydroxyl groups like dihydrexidine | Neuroprotective |

Case Studies and Research Findings

Several studies have documented the effects and potential applications of dihydrexidine:

- Neuroprotective Study : A study demonstrated that dihydrexidine could protect neurons from oxidative stress-induced damage, suggesting its use in neurodegenerative diseases.

- Cancer Research : Investigations into the anticancer properties revealed that dihydrexidine might inhibit the growth of specific cancer cell lines through apoptosis induction.

- Microbial Interaction Studies : Research has shown that similar compounds exhibit antimicrobial properties against various pathogens.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s hydroxyl groups at positions 10 and 11 are conserved in analogues like the dibenzoquinoline derivative , suggesting a role in hydrogen bonding or redox activity.

- Chloride counterions are rare in this class; most analogues feature neutral or alternative salt forms (e.g., hydrochlorides in ).

Bioactivity and Mode of Action

Bioactivity profiling () indicates that benzo-fused polycyclics often target neurotransmitter receptors or enzymes involved in oxidative stress. For example:

- Dibenzoquinoline derivatives (e.g., ) show affinity for dopamine and serotonin receptors due to their planar aromatic systems, which mimic endogenous ligands.

- The target compound’s stereochemistry may enhance selectivity for adrenergic receptors, as seen in similar (6aR)-configured alkaloids .

Activity landscape analysis () highlights "activity cliffs" in this class: minor structural changes (e.g., substitution at position 6 or ring saturation) can drastically alter potency. For instance, methylation at position 6 in the dibenzoquinoline analogue reduces cytotoxicity compared to the target compound .

Computational and Pharmacological Insights

- Molecular Similarity Metrics: Tanimoto and Dice indices () reveal moderate similarity (Tanimoto >0.65) between the target compound and dibenzoquinoline derivatives, suggesting shared pharmacophores .

- Docking Studies : Analogues with hydroxyl groups at positions 10/11 (e.g., ) show strong interactions with COX-1/2 active sites, analogous to dual COX inhibitory agents like 2-phenylpropionic acid derivatives .

- ADME Profiles : Hydrochloride salts (e.g., ) generally exhibit improved solubility compared to free bases, a feature critical for CNS-targeted compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.